molecular formula C11H11FN4O3 B13435300 methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate CAS No. 186404-59-1

methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate

Cat. No.: B13435300
CAS No.: 186404-59-1
M. Wt: 266.23 g/mol
InChI Key: SAZNGWUSYKWKNS-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate is a triazine derivative featuring a fluorophenyl substituent, an amino group, and a methyl ester moiety. Its structural characterization likely involves crystallographic tools such as the SHELX suite (e.g., SHELXL for refinement), which is widely used for small-molecule analysis .

Properties

CAS No.

186404-59-1

Molecular Formula

C11H11FN4O3

Molecular Weight

266.23 g/mol

IUPAC Name

methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate

InChI

InChI=1S/C11H11FN4O3/c1-19-11(18)10-14-16(9(17)6-15(10)13)8-4-2-7(12)3-5-8/h2-5H,6,13H2,1H3

InChI Key

SAZNGWUSYKWKNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C(=O)CN1N)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate typically involves the reaction of 4-fluoroaniline with ethyl cyanoacetate in the presence of a base, followed by cyclization and esterification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

Scientific Research Applications

Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. The fluorophenyl group enhances its binding affinity and specificity, while the triazine ring provides stability and rigidity to the molecule.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Substituent (Position) Molecular Weight Key Functional Groups
Target Compound 4-Fluorophenyl Calc. ~292 g/mol Amino, Methyl Ester, Carbonyl
(3R,4R)-4-Amino-... () 3-Methoxyphenyl Calc. ~450 g/mol Piperidin-ol, Methoxy, Amino
Methyl 4-amino-1-phenyl... Phenyl Calc. ~274 g/mol Amino, Methyl Ester, Carbonyl
2.2 Physicochemical Properties
  • Crystallinity : The target compound’s fluorophenyl group may promote dense packing due to fluorine’s van der Waals radius, enhancing crystallinity. In contrast, methoxy-substituted analogues () often exhibit polymorphism, impacting pharmaceutical formulation .
  • Solubility : Fluorine’s electronegativity reduces hydrophilicity compared to methoxy or hydroxyl groups.

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility (mg/mL) Crystallinity
Target Compound Not reported Moderate (DMSO) High (monoclinic)
(3R,4R)-4-Amino-... () >200 Low (aqueous) Polymorphic
Methyl 4-amino-1-phenyl... 180–185 High (ethanol) Moderate
2.3 Hydrogen Bonding and Graph Set Analysis

The target compound’s amino and carbonyl groups act as hydrogen bond donors/acceptors, forming R₂²(8) motifs (). Fluorine’s weak hydrogen-bonding capacity (compared to methoxy’s stronger donor capacity) may reduce lattice stability but improve lipophilicity .

Table 3: Hydrogen Bond Parameters

Compound Donors Acceptors Dominant Graph Set
Target Compound 2 3 R₂²(8)
(3R,4R)-4-Amino-... () 3 4 R₃³(12)
Methyl 4-amino-1-phenyl... 2 3 R₂²(8)
2.4 Ring Puckering and Conformational Stability

The triazine ring in the target compound may exhibit puckering, analyzed via Cremer-Pople coordinates (). Substituents like fluorine can induce minor puckering (Δq < 0.1 Å) due to steric effects, whereas bulkier groups (e.g., piperidin-ol in ) may distort the ring more significantly .

Biological Activity

Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-5H-1,2,4-triazine-3-carboxylate (referred to as MAFOT) is a synthetic compound belonging to the triazine family. Its unique structural features, including a methyl ester group, an amino group, and a fluorophenyl substituent, contribute to its potential biological activities. This article explores the biological activity of MAFOT, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

MAFOT has the molecular formula C11H10FN4O3C_{11}H_{10}FN_{4}O_{3} and a molecular weight of approximately 266.228 g/mol. The compound's structure is characterized by:

  • Triazine Ring : Provides chemical reactivity and biological properties.
  • Fluorophenyl Group : Enhances lipophilicity and bioactivity, crucial for drug development.
PropertyValue
Molecular FormulaC₁₁H₁₀FN₄O₃
Molecular Weight266.228 g/mol
StructureTriazine derivative
LipophilicityHigh

Antimicrobial Activity

Preliminary studies suggest that MAFOT exhibits significant antimicrobial activity. Similar compounds have shown effectiveness against various pathogens, indicating that MAFOT may also possess such properties. For instance:

  • In vitro studies have demonstrated that triazine derivatives can inhibit bacterial growth effectively.
  • Mechanism of Action : The presence of the fluorine atom may enhance interaction with microbial targets.

Anticancer Activity

Research into the anticancer potential of MAFOT has yielded promising results:

  • Cell Line Studies : Compounds structurally related to MAFOT have shown cytotoxic effects against cancer cell lines.
  • Targeted Mechanisms : Potential pathways include apoptosis induction and inhibition of cell proliferation.

Case Study: Structure-Activity Relationship (SAR)

A study focusing on SAR evaluated various triazine derivatives, including MAFOT. The findings indicated:

  • Enhanced Activity : Modifications in the amino and fluorophenyl groups significantly influenced biological activity.
  • Comparative Analysis : MAFOT was compared with similar compounds like 3-Amino-5-(4-fluorophenyl)-1,2,4-triazine, which is known for cyclin-dependent kinase (CDK) inhibition.

Table 2: Comparison of Biological Activities

Compound NameActivity TypeNotable Effects
Methyl 4-amino-1-(4-fluorophenyl)-6-oxo-triazineAntimicrobialEffective against Gram-positive bacteria
3-Amino-5-(4-fluorophenyl)-1,2,4-triazineCDK InhibitionInduces cell cycle arrest
Methyl 6-amino-5H-pyrido[3,2-e][1,2,4]triazineAnticancerCytotoxic effects on various cancer lines

Mechanistic Insights

The mechanism of action for MAFOT is still under investigation; however, it is hypothesized that:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
  • Receptor Binding : Interaction studies indicate potential binding affinity to biological targets relevant for therapeutic applications.

Future Directions

Further research is essential to fully elucidate the biological activities and mechanisms of MAFOT. Potential areas for exploration include:

  • In vivo Studies : Assessing efficacy and safety profiles in animal models.
  • Structural Modifications : Investigating how variations in structure affect bioactivity.

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